Improved Physicochemical Drug-Likeness Versus 4-Tert-butylaniline in Fragment Screening Libraries
In a direct comparative study, 2‑amino‑5‑tert‑butylpyridine (the target compound) was shown to possess improved physicochemical properties over the isosteric aniline‑based fragment 4‑tert‑butylaniline when evaluated against drug‑like property criteria [1]. While the primary literature reports a qualitative 'improved physicochemical properties' conclusion, the logP of 4‑tert‑butylaniline is experimentally determined as 2.7–2.99 and its pKa (conjugate acid) is 3.78, rendering it largely unionised at physiological pH and poorly water‑soluble . The replacement of the phenyl ring with a pyridine introduces a ring nitrogen that lowers logP and raises the basic pKa into a range more compatible with oral drug space, thus reducing the risk of high lipophilicity‑driven attrition.
| Evidence Dimension | Physicochemical drug-likeness (logP, pKa, aqueous solubility) |
|---|---|
| Target Compound Data | 5-Tert-butylpyridin-2-amine: logP not independently measured in the primary source but qualitatively 'improved' over 4-tert-butylaniline; pyridine pKa (predicted) ~5–6 [1]. |
| Comparator Or Baseline | 4-Tert-butylaniline: measured logP 2.7–2.99; pKa (conjugate acid) 3.78; water-insoluble . |
| Quantified Difference | logP reduction estimated at ≥0.7–1.0 log units based on the difference between pyridine and phenyl ring contributions; pKa shift of ~1.5–2.5 units into the weakly basic range, improving ionisation-controlled solubility. |
| Conditions | Physicochemical property assessment conducted within a drug-discovery fragment context (Novartis Institutes for BioMedical Research) [1]. |
Why This Matters
For medicinal chemistry teams building fragment libraries, selecting the pyridine‑based fragment over the aniline analog directly improves the lead‑likeness profile, reducing the need for subsequent property optimisation cycles.
- [1] Thomson CG, Reilly J, Sandham DA. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorg Med Chem Lett. 2011;21(14):4281-4283. doi:10.1016/j.bmcl.2011.05.066 View Source
